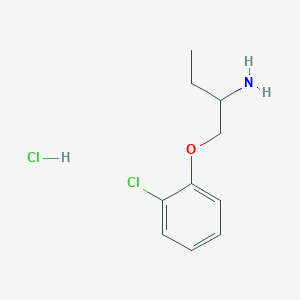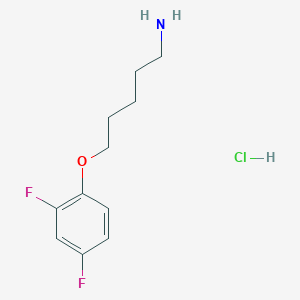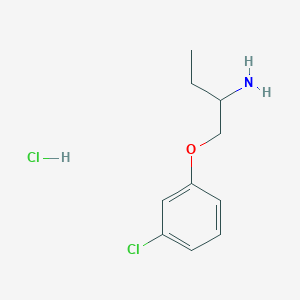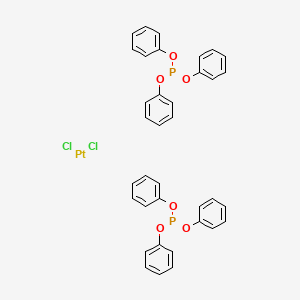
1-(2-Chlorophenoxy)butan-2-amine hydrochloride
Übersicht
Beschreibung
1-(2-Chlorophenoxy)butan-2-amine hydrochloride is a chemical compound with the CAS number 1864061-97-1 . It has a molecular weight of 236.14 and a molecular formula of C10H15Cl2NO .
Molecular Structure Analysis
The molecular structure of this compound consists of a butan-2-amine group attached to a chlorophenoxy group . The exact structure can be determined using techniques such as NMR, HPLC, LC-MS, UPLC, and more .Wissenschaftliche Forschungsanwendungen
Compound Synthesis and Bioassay Integration
A study integrated solution-phase synthesis with in-situ cellular bioassay to construct a minilibrary for prompt screening. Butan-1-amine, a structural core similar to the compound of interest, was coupled with carboxylic acids, leading to the identification of compounds with increased cytotoxicity against MCF-7 and A549 cells, highlighting its potential in therapeutic applications (Chiang et al., 2009).
Detoxication Pathways Study
The detoxication pathways of chloroprene, which is structurally related to 1-(2-Chlorophenoxy)butan-2-amine hydrochloride, were investigated. The study involved the formation of glutathione conjugates and epoxide hydrolase activities in liver microsomes, providing insights into metabolic and detoxification processes (Munter et al., 2003).
Dielectric Properties Analysis
The dielectric properties of a molecular coordination compound involving a structurally related ligand, 1-(4-chlorophenoxy)-3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-ol, were investigated, emphasizing the potential of similar compounds in materials science applications (Yang, 2006).
Chemical Selectivity in Reactions
A study demonstrated the use of 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI) for tert-butoxycarbonylation of aromatic and aliphatic amine hydrochlorides, showcasing its utility in chemoselective reactions and synthetic chemistry (Ouchi et al., 2002).
Polyelectrolyte Interaction Studies
Research on the amination of chloromethylated polystyrene with 2-aminobutanol provided insights into the kinetics and mechanisms of interactions in polyelectrolytes, which are crucial for understanding polymer chemistry and developing advanced materials (Kawabe & Yanagita, 1971).
Eigenschaften
IUPAC Name |
1-(2-chlorophenoxy)butan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO.ClH/c1-2-8(12)7-13-10-6-4-3-5-9(10)11;/h3-6,8H,2,7,12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBAAQYGNSQWMAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(COC1=CC=CC=C1Cl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5,5-Difluoro-2-azabicyclo[2.2.1]heptane hydrochloride](/img/structure/B1432729.png)












